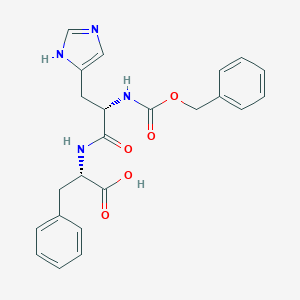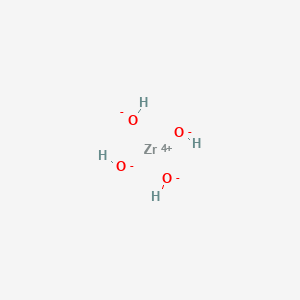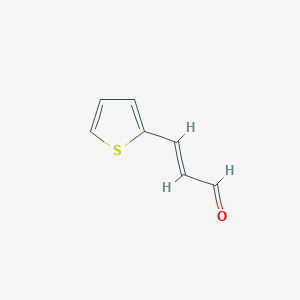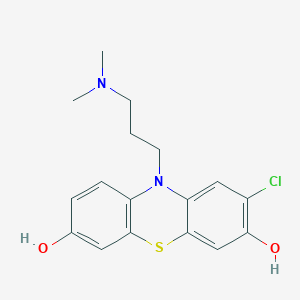
Z-His-Phe-OH
Vue d'ensemble
Description
“Z-His-Phe-OH” is a peptide compound . The “Z” in “Z-His-Phe-OH” stands for a protecting group known as “benzyloxycarbonyl” or “carbobenzyloxy”, which is often used in peptide synthesis . The “His” and “Phe” are abbreviations for the amino acids Histidine and Phenylalanine, respectively .
Synthesis Analysis
The synthesis of peptides like “Z-His-Phe-OH” often involves protecting group strategies. The amino and carboxyl groups of the amino acids are protected during the synthesis to prevent unwanted side reactions . The protecting group “Z” (benzyloxycarbonyl) is commonly used to protect the amino group during peptide synthesis .
Molecular Structure Analysis
The molecular formula of “Z-His-Phe-OH” is C23H24N4O5 . It contains a total of 58 bonds, including 34 non-H bonds, 20 multiple bonds, 11 rotatable bonds, 3 double bonds, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .
Applications De Recherche Scientifique
Nanomedicine
The Phe-Phe motif, which is present in “Z-His-Phe-OH”, has been used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, including drug delivery, biomaterials, and new therapeutic paradigms .
Drug Delivery
The self-assembled nanostructures based on the Phe-Phe motif can be used for drug delivery . The unique physico-chemical properties of these nanomaterials allow for unprecedented performance, especially in the field of targeted drug delivery .
Biomaterials
The Phe-Phe motif-based molecules can also be used to create biomaterials . These materials can deliver powerful and selective biological messages to cells, making them ideal candidates for biological applications .
Peptide-Based Hydrogels
Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications . The Phe-Phe motif, present in “Z-His-Phe-OH”, can be used to create these hydrogels .
Diagnostic Tools for Imaging
PHGs can also be used as diagnostic tools for imaging . The hydrogels can create a physiologically relevant environment for in vitro experiments, making them ideal for this application .
Tissue Engineering
PHGs, particularly those based on the Fmoc-derivatives of series K, have shown potential for tissue engineering . For example, the Fmoc-K3 hydrogel, which is the most rigid one, fully supports cell adhesion, survival, and duplication .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Z-His-Phe-OH, a synthetic peptide, primarily targets enzymes such as pepsin . Pepsin is a crucial enzyme involved in the breakdown of proteins into smaller peptides in the stomach. The interaction of Z-His-Phe-OH with pepsin plays a significant role in understanding the specificity and mechanism of pepsin action .
Mode of Action
The mode of action of Z-His-Phe-OH involves its interaction with pepsin. The compound’s structure, particularly the imidazolium group of a His residue, allows it to interact with pepsin . Pepsin shows a preference for hydrophobic L-amino acid residues in both the X- and Y- positions . When either Phe residue of Z-His-Phe-Phe-OMe is substituted by its D-enantiomer, the X-Y bond becomes resistant to pepsin action .
Action Environment
The action of Z-His-Phe-OH can be influenced by various environmental factors. For instance, the pH level can affect the ionization of prototrophic groups in both the enzyme and the substrate, influencing the kinetic parameters of pepsin activity . Additionally, the presence of organic solvents, even in relatively low concentration, can markedly inhibit pepsin action .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c28-21(26-20(22(29)30)11-16-7-3-1-4-8-16)19(12-18-13-24-15-25-18)27-23(31)32-14-17-9-5-2-6-10-17/h1-10,13,15,19-20H,11-12,14H2,(H,24,25)(H,26,28)(H,27,31)(H,29,30)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUKLOTWIPDCJZ-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-His-Phe-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)







![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)




